
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Etherification: The bromobenzene undergoes an etherification reaction with 2-methoxyethanol in the presence of a base like sodium hydroxide (NaOH) to form 2-(2-methoxyethoxy)ethylbenzene.
Second Bromination: The final step involves the bromination of the 2-(2-methoxyethoxy)ethylbenzene using bromine (Br2) to introduce the second bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide (NaOH) would yield 2-(2-methoxyethoxy)ethylphenol.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing their activity and function.
Comparación Con Compuestos Similares
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound lacks the aromatic benzene ring and has different reactivity and applications.
2-Bromoethyl methyl ether: Similar in structure but with different functional groups, leading to distinct chemical properties and uses.
1-Bromo-2-(methoxymethoxy)ethane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H14Br2O2 |
|---|---|
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
1-bromo-2-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H14Br2O2/c1-14-6-7-15-11(8-12)9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3 |
Clave InChI |
KYELIMDALLQTMF-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
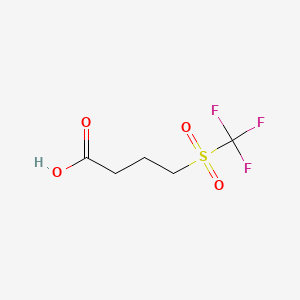

![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)

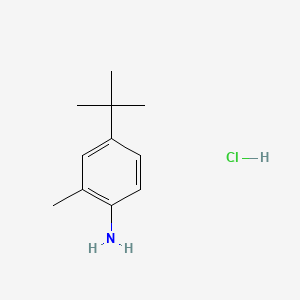
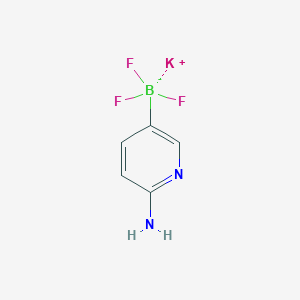
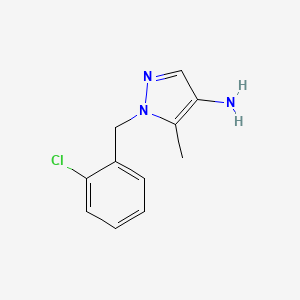
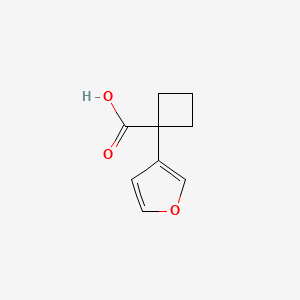
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
